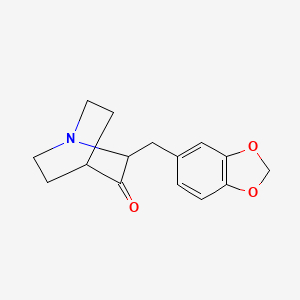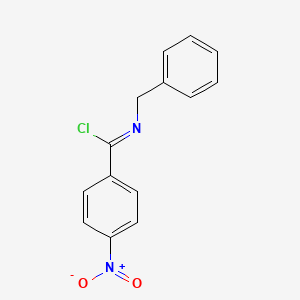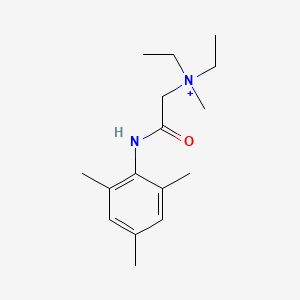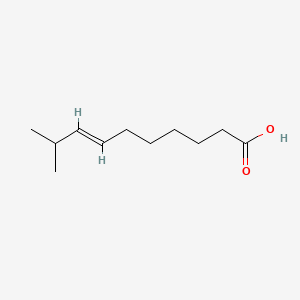
trans-9-Methyl-7-decenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-9-Methyl-7-decenoic acid: is a mono-unsaturated fatty acid with a ten-carbon chain and a double bond at the seventh position. This compound is relatively rare in nature and is part of the decenoic acid family, which includes various isomers with different positions and configurations of the double bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trans-9-Methyl-7-decenoic acid can be synthesized through various methods, including olefin metathesis and biotransformation. Olefin metathesis involves the rearrangement of carbon-carbon double bonds in the presence of catalysts such as Grubbs’ catalysts. This method is commonly used for the synthesis of unsaturated fatty acids from vegetable oils and fatty acids .
Industrial Production Methods: Industrial production of this compound often involves the biotransformation of fatty acid methyl esters. This process utilizes microorganisms to convert methyl decanoate to the desired unsaturated fatty acid under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions: Trans-9-Methyl-7-decenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated fatty acids.
Substitution: The double bond allows for various substitution reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Aplicaciones Científicas De Investigación
Trans-9-Methyl-7-decenoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organic compounds and polymers.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable plastics, lubricants, and surfactants.
Mecanismo De Acción
The mechanism of action of trans-9-Methyl-7-decenoic acid involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also interacts with specific enzymes, modulating their activity and influencing various metabolic pathways .
Comparación Con Compuestos Similares
Trans-2-decenoic acid: Known for its flavoring properties and biofilm disintegration capabilities.
Trans-3-decenoic acid: Found in some natural extracts and used in flavoring.
Trans-4-decenoic acid: Used as a flavoring agent and in the synthesis of various chemicals.
Uniqueness: Trans-9-Methyl-7-decenoic acid is unique due to its specific position of the double bond and the presence of a methyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
61229-05-8 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
(E)-9-methyldec-7-enoic acid |
InChI |
InChI=1S/C11H20O2/c1-10(2)8-6-4-3-5-7-9-11(12)13/h6,8,10H,3-5,7,9H2,1-2H3,(H,12,13)/b8-6+ |
Clave InChI |
MAXWNMPBFJYJBB-SOFGYWHQSA-N |
SMILES isomérico |
CC(C)/C=C/CCCCCC(=O)O |
SMILES canónico |
CC(C)C=CCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4Z)-1-(4-chlorophenyl)-4-[(2-ethyl-6-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B14153069.png)
![2-(Bicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B14153083.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B14153084.png)
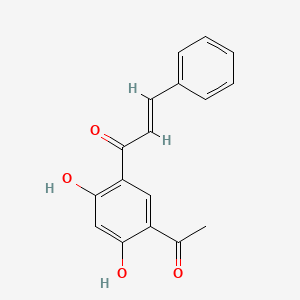
![2-[3-(Trimethylsilyl)propyl]decanoic acid](/img/structure/B14153089.png)
![(10,13-Dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) carbamimidoselenoate;4-methylbenzenesulfonic acid](/img/structure/B14153092.png)
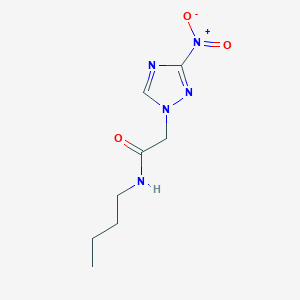
![2-(4-Isopropyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-acetamide](/img/structure/B14153116.png)
![3-Amino-7,8-dimethoxy-1,5-dihydropyrimido[5,4-b]indole-2,4-dione](/img/structure/B14153121.png)
![(1-{[(E)-thiophen-2-ylmethylidene]amino}-1H-benzimidazol-2-yl)methanol](/img/structure/B14153132.png)
